![molecular formula C18H17N3O5 B2738067 ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate CAS No. 303148-99-4](/img/structure/B2738067.png)
ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate is a chemical compound with the molecular formula C18H17N3O5 and a molecular weight of 355.34 . It is an ester, which is a class of compounds that feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring, which is a fused aromatic ring structure consisting of benzene and imidazole . It also contains an ester functional group, which is characterized by a carbonyl adjacent to an ether .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H17N3O5), molecular weight (355.34), and likely presence of a benzimidazole ring and an ester group .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Research has demonstrated the synthesis and characterization of compounds related to ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate, highlighting their potential in the development of novel chemical entities. The study by Liu et al. (2012) on Dabigatran etexilate tetrahydrate presents detailed insights into the crystal structure and hydrogen bonding, laying the groundwork for understanding the chemical behavior of similar compounds (Hong-qiang Liu et al., 2012). Furthermore, Karcı and Demirçalı (2006) explored the synthesis of novel phenylazopyrimidone dyes, indicating the versatility of benzimidazole derivatives in dye synthesis (F. Karcı & A. Demirçalı, 2006).
Catalysis and Chemical Reactions
Kumar and Kapoor (2007) reported on the unprecedented reaction between ethyl α-cyanocinnamate and O-phenylenediamine, revealing a novel method for the transfer hydrogenation of electronically depleted olefins, which could impact synthetic strategies in organic chemistry (Satish Kumar & K. Kapoor, 2007).
Enantioselective Synthesis
The work by Salvi and Chattopadhyay (2006) on the asymmetric reduction of 3-aryl-3-keto esters using Rhizopus species showcases the potential of using biocatalysts for the enantioselective synthesis of pharmaceutical intermediates, highlighting the applicability of similar compounds in stereocontrolled synthetic processes (N. Salvi & S. Chattopadhyay, 2006).
Material Science and Polymer Research
Meng et al. (1996) investigated the cooperative motion of polar side groups in amorphous polymers, using compounds with structural similarities to this compound, which could have implications for the design of new materials with tailored optical properties (X. Meng et al., 1996).
Eigenschaften
IUPAC Name |
ethyl 2-(6-nitro-2-phenylbenzimidazol-1-yl)oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-3-25-18(22)12(2)26-20-16-11-14(21(23)24)9-10-15(16)19-17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAXZVGAFGATAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
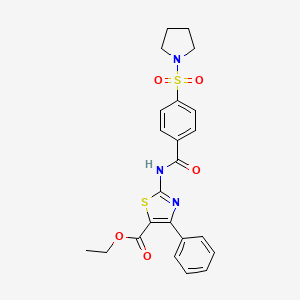
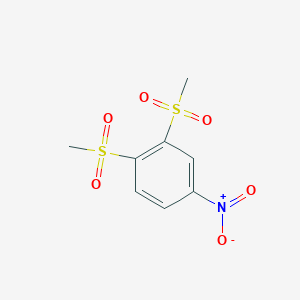
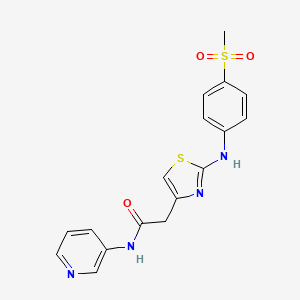
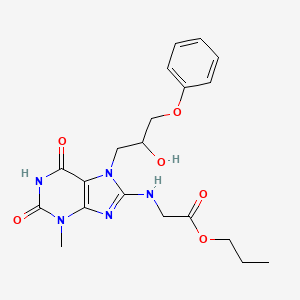
![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)
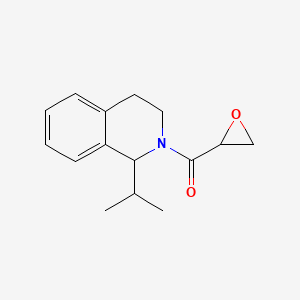
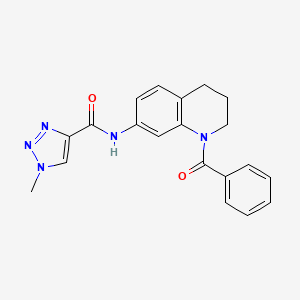
![3-(2-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2737991.png)
![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)
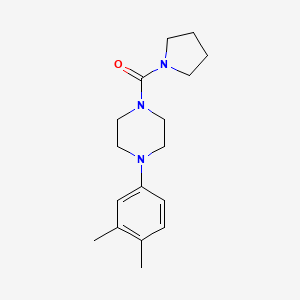
![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2738002.png)
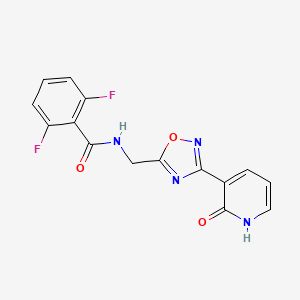
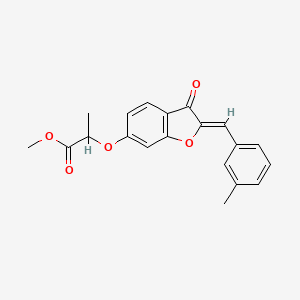
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
